molecular formula C11H17ClN2O B6212591 (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride CAS No. 2728725-53-7

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride

Cat. No.: B6212591
CAS No.: 2728725-53-7
M. Wt: 228.7
InChI Key:
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Description

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chiral amide compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Amidation Reaction: The precursor undergoes an amidation reaction with an appropriate amine, such as N-methylamine, under controlled conditions to form the amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts and advanced purification techniques is essential to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different substituents.

    N4-substituted sulfonamides: Compounds with sulfonamide groups that exhibit similar biological activities.

Uniqueness

(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is unique due to its specific chiral configuration and the presence of both amide and aromatic functionalities. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "N-methyl-4-phenylbutanamide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon", "Ammonia" ], "Reaction": [ "Step 1: N-methyl-4-phenylbutanamide is reacted with hydrochloric acid to form N-methyl-4-phenylbutanamide hydrochloride.", "Step 2: Sodium hydroxide is added to the N-methyl-4-phenylbutanamide hydrochloride solution to form the free base.", "Step 3: The free base is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reduced with hydrogen gas in the presence of palladium on carbon to form the corresponding amine.", "Step 5: Ammonia is added to the amine to form (3S)-3-amino-N-methyl-4-phenylbutanamide.", "Step 6: The final product is obtained by reacting (3S)-3-amino-N-methyl-4-phenylbutanamide with hydrochloric acid to form the hydrochloride salt." ] }

CAS No.

2728725-53-7

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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